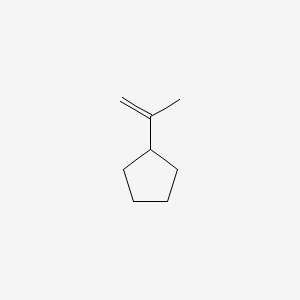
Isopropenylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Isopropenylcyclopentane consists of a cyclopentane ring with an isopropenyl group attached . The isopropenyl group consists of a carbon double bond with a methyl group attached.Physical And Chemical Properties Analysis
Isopropenylcyclopentane has a density of 0.8±0.1 g/cm3, a boiling point of 127.3±7.0 °C at 760 mmHg, and a vapour pressure of 13.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.0±0.8 kJ/mol and a flash point of 15.2±13.0 °C . The compound has a molar refractivity of 36.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopentane Rings
Isoprostanes (IsoPs), a complex family of compounds derived from polyunsaturated fatty acids, utilize carbocyclic annulations, an essential reaction in synthetic chemistry. The hex-5-enyl radical cyclization, a notable method for synthesizing cyclopentane rings, highlights the significance of stereocontrolled intramolecular free-radical cyclization in carbon-carbon bond formation. A study presented new insights into preparing chiral cyclopentane rings from glucose, leading to the synthesis of various isoprostanes, including iso-, neuro-, and phytoprostanes (Durand et al., 2004).
Intermediate Synthesis for Protoilludane Skeleton
The synthesis of cis-4,4-dimethyl-2-isopropenylcyclopentane derivatives was explored as potential intermediates towards the protoilludane skeleton. Employing a thermally induced ene reaction, several derivatives were synthesized predominantly as cis isomers, opening opportunities for further elaboration towards sesquiterpenes of the protoilludane skeleton (Mdachi, 2004).
Acid-Catalyzed Ring Expansion
2,2-Dimethyl cyclopentanones, synthesized through acid-catalyzed ring expansion of isopropenylcyclobutanols, provide ready access to sesquiterpenes cuparanes and herbertanes. This method was demonstrated in the synthesis of (±)-α-cuparenone and the direct precursor of (±)-herbertene (Bernard et al., 2005).
Enhancement of Cyclohexane Isomerization
Isopentane was found to markedly enhance cyclohexane isomerization to methylcyclopentane over sulfated zirconia. This enhancement is attributed to isopentane acting as a hydride transfer agent, facilitating the slow step of hydride transfer from cyclohexane to isopropyl cation, as revealed by deuterium tracer studies (Shimizu et al., 1999).
Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts
A study described the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their use in metallaphotoredox conditions for cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).
Preparation of Functionalized Cyclopentane Derivatives
Functionalized cyclopentane derivatives were prepared through retro-ozonolys of methyl 2,6-dioxoheptanoates, accessible from the photocycloaddition of methyl 2,4-dioxopentanoate with olefins. This method led to alternative syntheses of dl-dehydroiridodial and dl-chrysomelidial (Takeshita et al., 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-1-en-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELYPKCGIXTXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylcyclopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2445665.png)
![5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2445666.png)
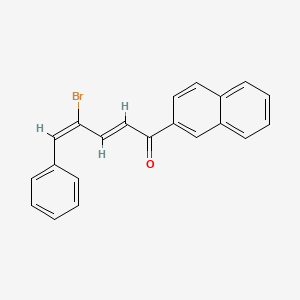
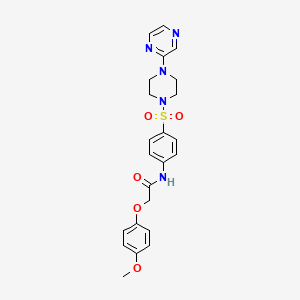
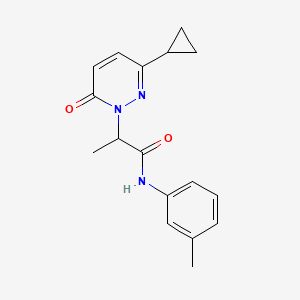
![4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2445673.png)
![8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2445674.png)
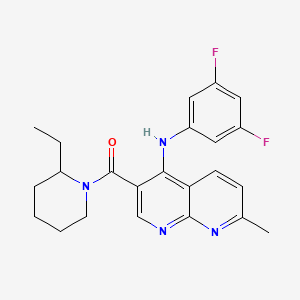
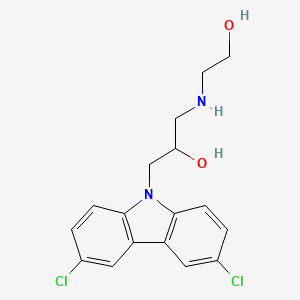
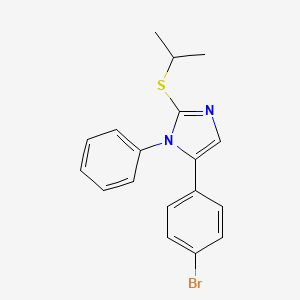
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
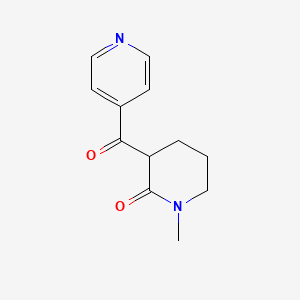
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)
